![molecular formula C32H39BrF2O2 B12591664 1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene CAS No. 503174-18-3](/img/structure/B12591664.png)
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and octoxy groups
Preparation Methods
The synthesis of 1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Synthetic Route:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 1-[4-[(6-bromohexyl)oxy]phenyl]-ethanone.
Coupling Reaction: The intermediate compounds undergo a coupling reaction, typically using palladium catalysts and boron reagents, to form the final product.
Reaction Conditions:
Catalyst: Palladium-based catalysts are commonly used.
Reagents: Boron reagents, such as organotrifluoroborate salts, are employed.
Solvent: Common solvents include toluene and ethanol.
Temperature: Reactions are typically conducted at elevated temperatures, around 80-100°C.
Chemical Reactions Analysis
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene undergoes various types of chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Conditions: Reactions are usually conducted in anhydrous conditions.
Products: Reduction can result in the formation of alcohols or amines.
Substitution:
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene has several applications in scientific research:
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Biology:
Biological Probes: Utilized in the design of probes for studying biological processes.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene can be compared with other similar compounds, such as:
1-[4-[(6-Bromohexyl)oxy]phenyl]-ethanone: An intermediate in the synthesis of the target compound.
This compound: A structurally similar compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
503174-18-3 |
|---|---|
Molecular Formula |
C32H39BrF2O2 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
1-[4-[4-(6-bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene |
InChI |
InChI=1S/C32H39BrF2O2/c1-2-3-4-5-7-11-24-37-30-21-20-29(31(34)32(30)35)27-14-12-25(13-15-27)26-16-18-28(19-17-26)36-23-10-8-6-9-22-33/h12-21H,2-11,22-24H2,1H3 |
InChI Key |
DPINCWRXSGXXPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCBr)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


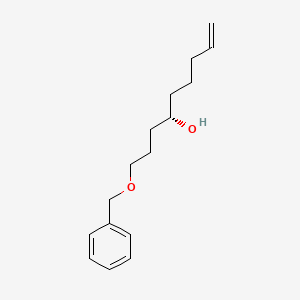

![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
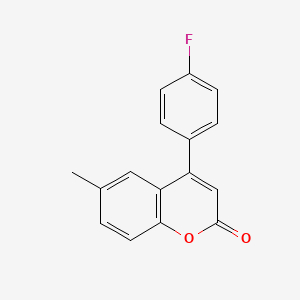
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)

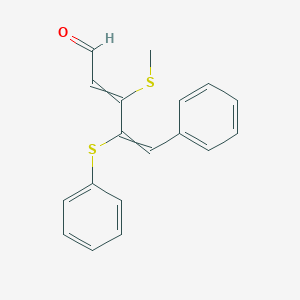
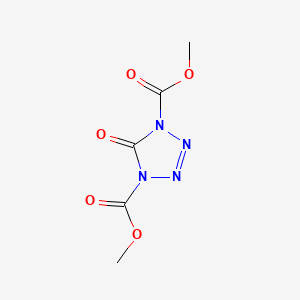
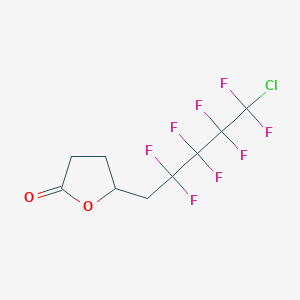
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)


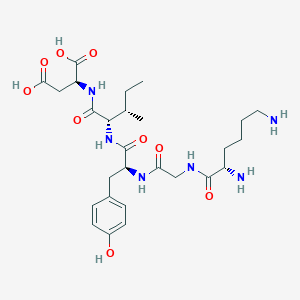
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
